N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and furan-containing molecules. Examples include:
- 4-Methoxyphenethylamine
- Bromine compounds
Uniqueness
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S2/c28-40(36,37)21-11-9-19(10-12-21)13-14-29-25(34)18-39-27-31-23-7-2-1-6-22(23)26(35)32(27)15-3-8-24(33)30-17-20-5-4-16-38-20/h1-2,4-7,9-12,16H,3,8,13-15,17-18H2,(H,29,34)(H,30,33)(H2,28,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKLGBLLJIFGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)CCCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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